

The Chemical Architecture of Mesaconitine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mesaconitine (Standard)

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Mesaconitine, a C19-diterpenoid alkaloid of significant interest to researchers in pharmacology and drug development. This document is intended for scientists and professionals engaged in the study of natural products and their therapeutic potential.

Core Chemical Structure and Properties

Mesaconitine, isolated from various *Aconitum* species, is a highly toxic diterpenoid alkaloid.^[1] Its complex chemical structure is the basis for its potent biological effects.

Table 1: Chemical and Physical Properties of Mesaconitine

Property	Value	Reference(s)
IUPAC Name	[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate	[2]
Molecular Formula	C33H45NO11	[2]
Molecular Weight	631.71 g/mol	[2]
CAS Number	2752-64-9	[2]
Appearance	White solid	[2]
Melting Point	208-209 °C	[2]
Solubility	Insoluble in water	[2]

Spectroscopic Data for Structural Elucidation

The structural confirmation of Mesaconitine relies on advanced spectroscopic techniques. While a publicly available, fully assigned spectrum for Mesaconitine is not readily available, the following represents a general approach and expected data based on the analysis of similar aconitine-type alkaloids.

Table 2: Representative Spectroscopic Data for Mesaconitine Structure Elucidation

Technique	Description
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the methoxy groups, the acetyl group, the benzoyl group, and numerous methine and methylene protons of the complex hexacyclic core.[3][4] The chemical shifts and coupling constants of these protons are crucial for determining the stereochemistry of the molecule.
¹³ C NMR	The carbon NMR spectrum will display signals for all 33 carbon atoms, including the carbonyl carbons of the ester groups, the aromatic carbons of the benzoyl group, the methoxy carbons, and the carbons of the diterpenoid skeleton.[3][4]
Mass Spectrometry	Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of Mesaconitine, aiding in the confirmation of its structure and the identification of its metabolites. [5][6]

Experimental Protocols

Isolation and Purification of Mesaconitine from Aconitum Species (Representative Protocol)

This protocol is a representative method for the isolation and purification of aconitine-type alkaloids and can be adapted for Mesaconitine.[5][7][8]

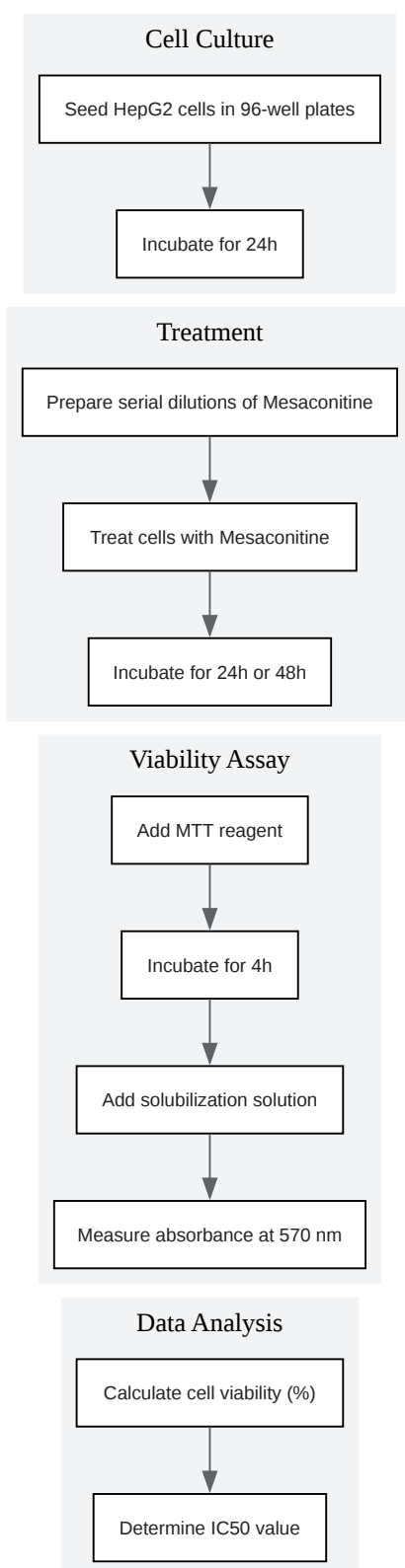
- Extraction:
 - Air-dried and powdered roots of the Aconitum species are macerated with an ammoniacal ethanol solution.

- The mixture is then refluxed for several hours to extract the alkaloids.
- The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and filtered.
 - The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral impurities.
 - The aqueous layer is made alkaline with a base (e.g., ammonium hydroxide) to precipitate the crude alkaloids.
 - The precipitate is collected by filtration and dried.
- Chromatographic Purification:
 - The crude alkaloid mixture is subjected to column chromatography on silica gel or alumina.
 - Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the different alkaloids.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing Mesaconitine are combined and the solvent is evaporated.
- High-Performance Liquid Chromatography (HPLC) Purification:
 - Further purification is achieved by preparative HPLC on a C18 reversed-phase column.[\[8\]](#)
[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - A typical mobile phase would be a gradient of acetonitrile and water containing a small amount of an ion-pairing agent like triethylamine or an acid like formic acid to improve peak shape.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- The fraction corresponding to the Mesaconitine peak is collected and the solvent is removed to yield the pure compound.

In Vitro Toxicity Assay (Hepatotoxicity)

This protocol describes a general workflow for assessing the hepatotoxicity of Mesaconitine using a cell-based assay.



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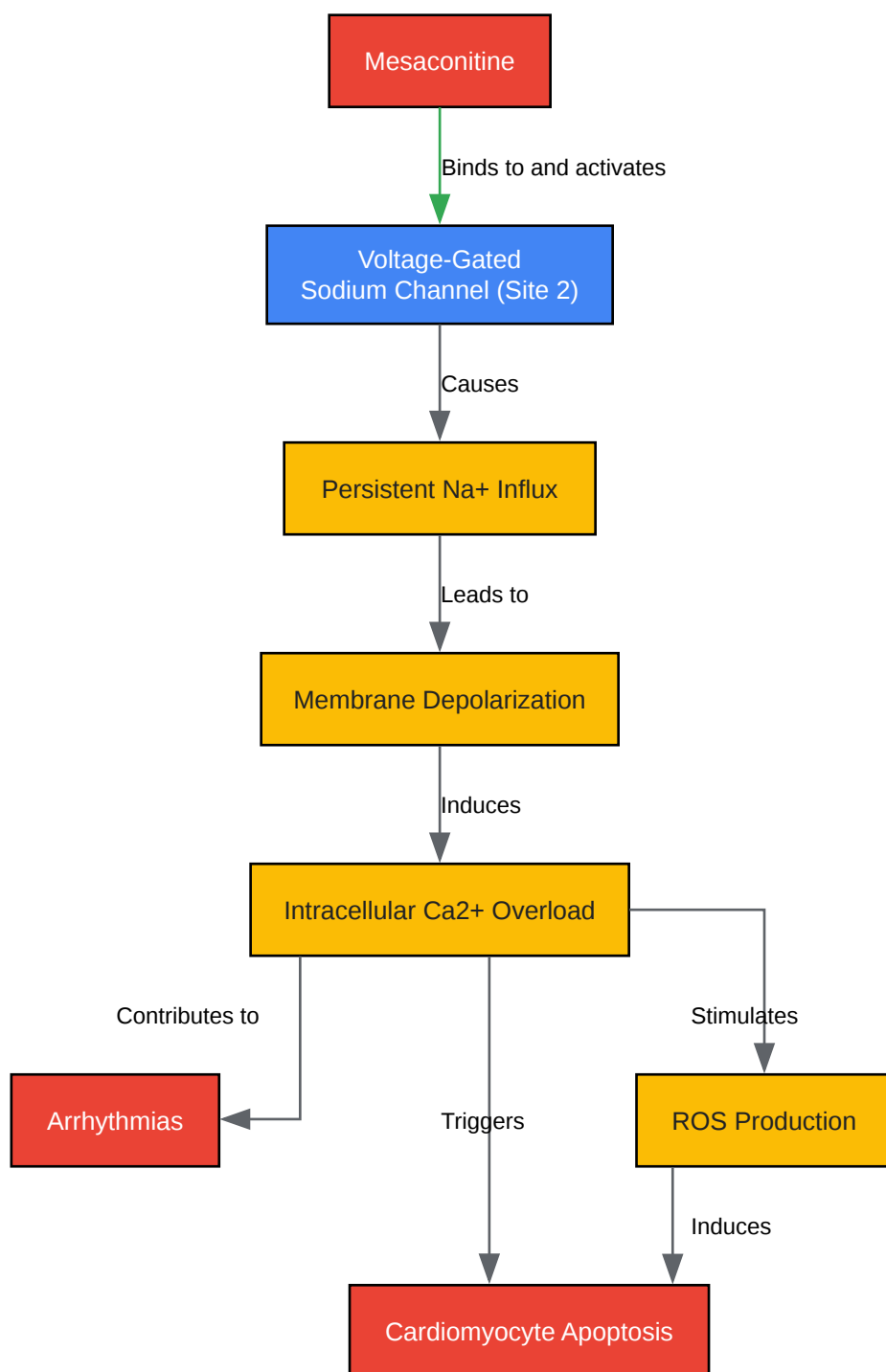
Workflow for assessing MESAconitine-induced hepatotoxicity in vitro.

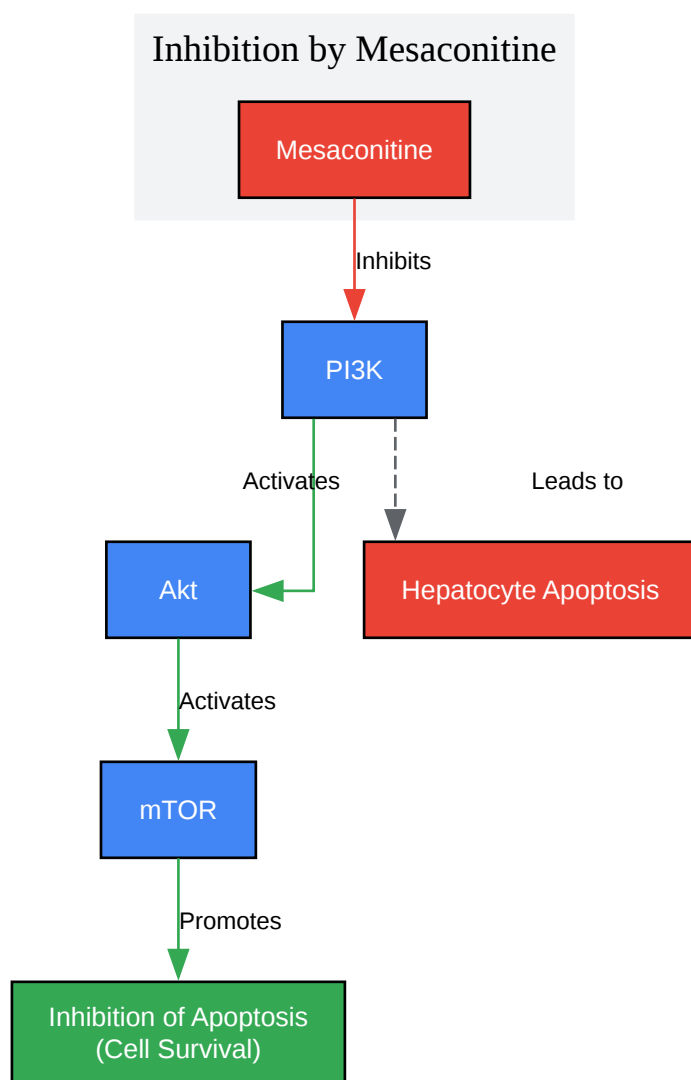
Mechanism of Action and Signaling Pathways

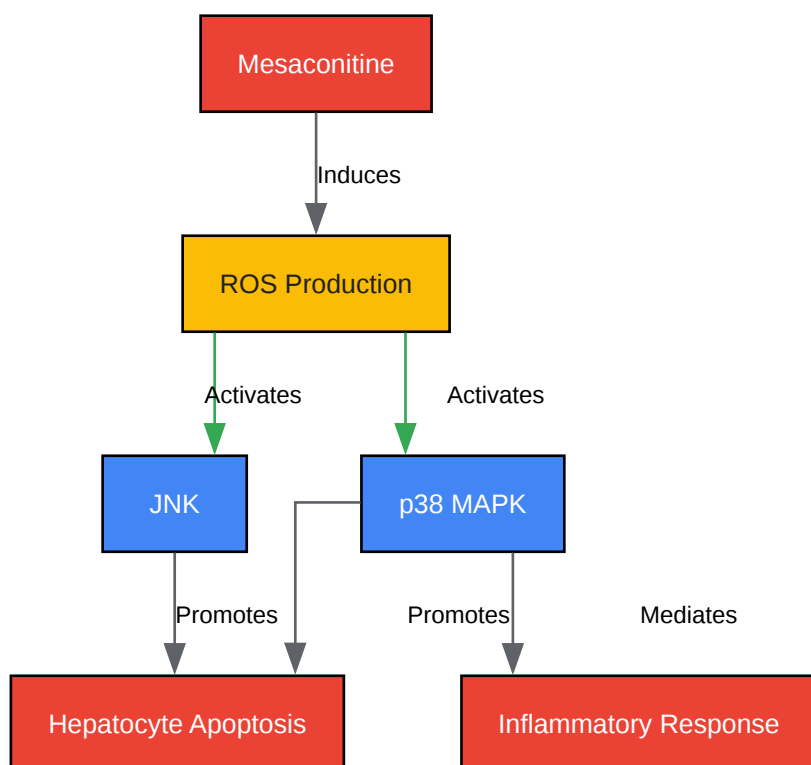
Mesaconitine's primary mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs).^{[2][12][13]} It binds to site 2 of the channel, leading to a persistent activation and influx of sodium ions, which disrupts normal cellular function in excitable tissues like the heart and neurons.^{[1][12][13][14]} This action is the root of its cardiotoxic and neurotoxic effects.

Cardiotoxicity Signaling Pathway

The persistent activation of sodium channels by Mesaconitine leads to a cascade of events in cardiomyocytes, ultimately causing arrhythmias and cell death.







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